molecular formula C13H13ClN4O2 B2839263 1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-31-2

1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2839263
CAS No.: 1105232-31-2
M. Wt: 292.72
InChI Key: OACZFTDFQSTRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H13ClN4O2 and its molecular weight is 292.72. The purity is usually 95%.
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Biological Activity

1-(2-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula: C15_{15}H15_{15}ClN4_{4}O

Molecular Weight: 304.76 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the 2-chlorophenyl group enhances lipophilicity, potentially facilitating membrane permeability and receptor binding. The 6-oxopyridazine moiety may also contribute to its pharmacological properties by participating in hydrogen bonding and π-π interactions with target proteins.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity: Similar compounds have shown promising antitumor effects. For example, derivatives of pyridazine have been reported to inhibit tumor cell proliferation in vitro, suggesting that this compound may exhibit similar properties.
  • Anti-inflammatory Effects: Compounds containing the pyridazine ring have been evaluated for their anti-inflammatory activity. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Compound A Contains a methyl group instead of chloroModerate anti-inflammatory
Compound B Lacks halogen functionalityLow antitumor activity
Compound C Trifluoromethyl group instead of chloroEnhanced lipophilicity; higher receptor affinity

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies: A study on pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Studies: Research on pyridazine-based sulfonamides showed potent inhibition of COX-2 with IC50 values ranging from 0.05 to 0.14 mM, indicating strong anti-inflammatory potential.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-10-4-1-2-5-11(10)17-13(20)15-8-9-18-12(19)6-3-7-16-18/h1-7H,8-9H2,(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACZFTDFQSTRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCN2C(=O)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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